molecular formula C14H11BrF3NO B187840 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 95337-69-2

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B187840
CAS RN: 95337-69-2
M. Wt: 346.14 g/mol
InChI Key: VVIKNKIEZZBOOW-UHFFFAOYSA-N
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Description

1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, commonly referred to as 4-bromo-2,5-dimethyl-1H-pyrrol-3-yl-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the pyrrolidine ring system and is a member of the class of compounds known as pyrrolidinones. It is a colorless liquid with a molecular weight of 313.3 g/mol and a boiling point of 118°C.

Scientific Research Applications

Organic Synthesis and Characterization

A study by Kalantari et al. (2006) demonstrates a general and practical route for synthesizing phosphorus compounds containing trifluoromethyl groups. The method involves a one-pot condensation process in the presence of an NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, leading to products such as dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate. This approach signifies the compound's role in facilitating the synthesis of fluorinated phosphorus compounds, which are valuable in various chemical transformations (Kalantari, Islami, Hassani, & Saidi, 2006).

Crystal Structure Analysis

In the realm of crystallography, Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds structurally related to 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone. Their work highlights the importance of these compounds in understanding the influence of intra- and intermolecular hydrogen bonding on the crystal structures of organic compounds. Such insights are crucial for designing materials with desired physical properties (Balderson, Fernandes, Michael, & Perry, 2007).

Applications in Material Science

A novel penta-substituted pyrrole derivative's synthesis and characterization, as discussed by Louroubi et al. (2019), illustrate the compound's potential in material science, particularly as a corrosion inhibitor. This study underscores the relevance of such compounds in developing materials with enhanced durability and performance, demonstrating their applicability beyond mere chemical interest (Louroubi et al., 2019).

Luminescent Polymers

Research by Zhang and Tieke (2008) on highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit reveals the utility of related compounds in creating materials with specific optical properties. Their work opens avenues for utilizing such compounds in optoelectronic devices and as components of luminescent materials, showcasing the diverse applications of these chemical structures in advanced technological applications (Zhang & Tieke, 2008).

properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKNKIEZZBOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364942
Record name 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

CAS RN

95337-69-2
Record name 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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